molecular formula C27H24N2O4 B2975962 Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114835-39-0

Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate

Cat. No. B2975962
CAS RN: 1114835-39-0
M. Wt: 440.499
InChI Key: MUSWWZXWHCMXGS-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate, also known as CTK7A, is a quinoline-based compound that has been widely used in scientific research. This compound has been shown to have potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

Scientific Research Applications

Antibacterial and Antifungal Activities

Ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate demonstrates promising applications in the field of antimicrobial research. For instance, certain synthesized quinazolines, similar in structure to the compound , have shown effectiveness against bacteria like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi such as C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).

Synthesis of Luotonin A Derivatives

Another application involves the synthesis of Luotonin A derivatives, which are notable for their potential medicinal properties. Research indicates that ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate, a related compound, can selectively react with other chemicals to produce these derivatives, potentially useful in pharmaceutical research (Atia et al., 2017).

Potential Anticancer Applications

Additionally, certain ethyl substituted phenyl-4-oxothiazolidin derivatives of quinoline, structurally similar to the compound , have been synthesized as potential anticancer agents. These compounds showed no cytotoxicity against normal cells, indicating a degree of safety in their use (Facchinetti et al., 2015).

Tyrosine Kinase Inhibition

A significant application of similar compounds involves inhibiting tyrosine kinases, an essential mechanism in cancer treatment. A derivative synthesized through the S-arylation method displayed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, making it a potential candidate for anti-cancer therapy (Riadi et al., 2021).

Reactivity and Synthesis Studies

Studies on the reactivity and synthesis of various quinoline derivatives reveal insights into their potential applications in chemical research and drug development. This includes the synthesis of N-aryl-2-vinyltetrahydro-4-oxoquinoline and its derivatives, indicating a range of chemical reactions and properties (Guillou et al., 1998).

Mechanism of Action

properties

IUPAC Name

ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O4/c1-3-32-27(31)20-11-14-23-22(15-20)25(16-24(29-23)19-7-5-4-6-8-19)33-17-26(30)28-21-12-9-18(2)10-13-21/h4-16H,3,17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSWWZXWHCMXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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